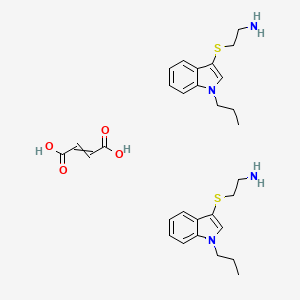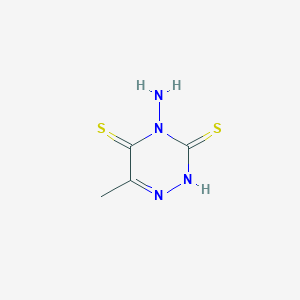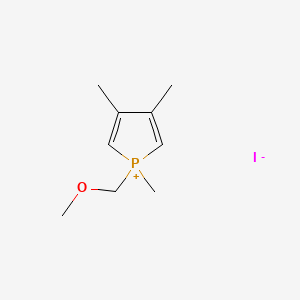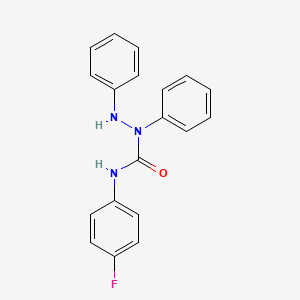
N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a diphenylhydrazine moiety, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with diphenylhydrazine in the presence of a suitable carboxylating agent. One common method involves the use of chloroacetyl chloride as the carboxylating agent, with triethylamine acting as an acid-binding agent . The reaction is carried out under mild conditions, and the product is obtained with high yield and purity.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, making it suitable for large-scale manufacturing.
化学反応の分析
Types of Reactions
N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The compound’s effects are mediated through various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
類似化合物との比較
Similar Compounds
Some similar compounds include:
- N-(4-Fluorophenyl)benzamide
- N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
Uniqueness
N-(4-Fluorophenyl)-1,2-diphenylhydrazine-1-carboxamide is unique due to its specific structural features, such as the combination of a fluorophenyl group with a diphenylhydrazine moiety and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
60252-74-6 |
|---|---|
分子式 |
C19H16FN3O |
分子量 |
321.3 g/mol |
IUPAC名 |
1-anilino-3-(4-fluorophenyl)-1-phenylurea |
InChI |
InChI=1S/C19H16FN3O/c20-15-11-13-16(14-12-15)21-19(24)23(18-9-5-2-6-10-18)22-17-7-3-1-4-8-17/h1-14,22H,(H,21,24) |
InChIキー |
XYKFNWYWYGJKHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



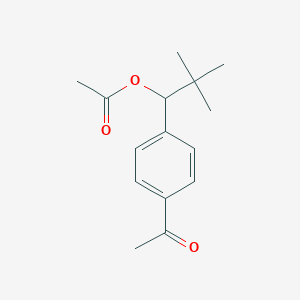
![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)


![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
